molecular formula C7H6N2O B136889 5-(Hydroxymethyl)nicotinonitrile CAS No. 135124-71-9

5-(Hydroxymethyl)nicotinonitrile

Cat. No.: B136889
CAS No.: 135124-71-9
M. Wt: 134.14 g/mol
InChI Key: MNMDVGJZONSKMO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)nicotinonitrile is a pyridine-based compound featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position and a cyano (-CN) group at the 3-position of the pyridine ring (Figure 1). This derivative belongs to the nicotinonitrile family, which is recognized for its versatility in medicinal chemistry and materials science. The hydroxymethyl group enhances its hydrophilicity, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

For example, describes the incorporation of hydroxymethyl groups into nicotinonitrile derivatives through multi-step reactions involving intermediates like 5-((5-((3'-(3-bromopropoxy)-2'-chloro-2-methyl-[1,1'-biphenyl]-3-yl)methoxy)-4-chloro-2-formylphenoxy)methyl)nicotinonitrile, highlighting the use of protective groups and catalytic conditions .

Applications: Nicotinonitrile derivatives are frequently explored for antiviral, antitumor, and antimicrobial activities. identifies structurally related compounds, such as 4,6-dimethyl-2-sulfanyl nicotinonitriles, which exhibit antiviral effects against tobacco mosaic virus (TMV) and human pathogens like HSV-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromomethyl nicotinonitrile with a suitable hydroxylating agent under controlled conditions. Another method includes the use of 5-chloromethyl nicotinonitrile, which undergoes a nucleophilic substitution reaction with a hydroxyl group donor.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxynicotinonitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 5-(hydroxymethyl)nicotinamide.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxynicotinonitrile

    Reduction: 5-(Hydroxymethyl)nicotinamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Hydroxymethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 5-(Hydroxymethyl)nicotinonitrile with structurally related nicotinonitrile derivatives:

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₇H₆N₂O -CN (3-position), -CH₂OH (5) Hydrophilic; potential antiviral/antitumor
2-Amino-6-methylnicotinonitrile C₇H₇N₃ -CN (3), -NH₂ (2), -CH₃ (6) Antiviral (TMV); molecular weight: 133.15 g/mol
5-Chloro-2-hydroxynicotinonitrile C₆H₃ClN₂O -CN (3), -Cl (5), -OH (2) Medical intermediate; purity ≥95%
4,6-Dimethylnicotinonitrile C₈H₈N₂ -CN (3), -CH₃ (4,6) Corrosion inhibitor; quantum chemical studies
5-Methylpyridine-3-carbonitrile C₇H₆N₂ -CN (3), -CH₃ (5) Precursor for agrochemicals

Pharmacological Activities

  • Antiviral Activity: highlights nicotinonitriles with sulfanyl and glycosyl groups (e.g., compound 11c) showing 30% inhibition of TMV, comparable to commercial agents like ribavirin . The hydroxymethyl group in this compound may similarly enhance binding to viral enzymes.
  • Antitumor Potential: discusses spiro[indole-pyridine] nicotinonitriles with cytotoxic effects against cancer cell lines, suggesting that substituents like hydroxymethyl could modulate DNA intercalation or kinase inhibition .
  • Antimicrobial Applications : Pyridine-thiadiazole hybrids (e.g., compound 12a in ) demonstrate broad-spectrum activity, indicating that functional groups influence membrane permeability .

Biological Activity

5-(Hydroxymethyl)nicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H8_{8}N2_{2}O. The structural features include:

  • A pyridine ring.
  • A nitrile functional group.
  • A hydroxymethyl group attached to the pyridine ring.

These structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the nicotinonitrile class have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting the growth of cancer cell lines, indicating a potential role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cell Membranes : The compound may disrupt microbial cell membranes, leading to cell death.
  • Enzyme Inhibition : It has been observed to bind to active sites on enzymes, inhibiting their function and thus affecting metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through interactions with specific molecular targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nicotinonitrile derivatives against common bacterial strains. This compound was tested alongside other derivatives, revealing significant antibacterial effects comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines where this compound demonstrated dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-MethoxynicotinonitrileAmino group at position 2Exhibits different reactivity due to amino substitution
2-Amino-5-bromo-4-methoxy-nicotinonitrileBromine substitution at position 5Alters both reactivity and biological activity
5-Hydroxymethyl-nicotinonitrileHydroxymethyl groupDifferent functional properties due to hydroxyl group

Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

  • Toxicology Studies : Toxicity assessments showed that while high doses can lead to adverse effects in animal models, lower doses exhibited therapeutic benefits without significant toxicity .
  • Histopathological Evaluations : Investigations into tissue samples from treated subjects revealed no significant lesions at therapeutic doses, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)nicotinonitrile, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalization of nicotinonitrile derivatives. A common approach is the hydroxymethylation of pyridine precursors under controlled conditions. For example, substituting a halogen group (e.g., Cl or Br) at the 5-position of nicotinonitrile with hydroxymethyl via nucleophilic substitution, using reagents like formaldehyde in the presence of a base (e.g., KOH/EtOH) . Purification methods include:

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Recrystallization from ethanol or acetonitrile to remove polar impurities.
    Validate purity using HPLC (C18 column, UV detection at 254 nm) and melting point analysis (DSC cross-referenced with NIST data) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT) or published analogs. The hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}) typically shows peaks at δ 4.5–5.0 ppm (1H^1H) and δ 60–70 ppm (13C^{13}C) .
  • FT-IR : Confirm nitrile (\sim2240 cm1^{-1}) and hydroxyl (broad peak at 3200–3600 cm1^{-1}) functionalities.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]+^+) and fragmentation patterns . Cross-reference data with NIST Chemistry WebBook or PubChem .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid :
    • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to study regioselectivity in cross-coupling reactions. Use software like GROMACS with CHARMM force fields .
  • Validate predictions experimentally via Hammett plots or kinetic isotope effects .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Methodological Answer:

  • Reproducibility Checks : Replicate measurements under standardized conditions (e.g., heating rate 10°C/min for DSC) .
  • Cross-Database Validation : Compare data across NIST, PubChem, and ECHA. For example, if melting points vary (e.g., 120–125°C), assess sample purity via elemental analysis or XRD to detect polymorphic forms .
  • Collaborative Studies : Share samples with independent labs to verify results .

Q. How can ADMET profiling guide the use of this compound in drug discovery?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict bioavailability (Lipinski’s Rule of Five) and toxicity (e.g., Ames test for mutagenicity). The nitrile group may raise hepatotoxicity flags, requiring metabolite analysis (e.g., CYP450 oxidation) .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HepG2 cells.
    • Metabolic Stability : Incubate with liver microsomes; monitor degradation via LC-MS .
  • Prioritize derivatives with lower logP\text{logP} (<3) to enhance solubility .

Q. What mechanistic insights can be gained from studying this compound’s antiviral activity?

Methodological Answer:

  • Target Identification : Perform molecular docking (AutoDock Vina) against viral protease/replication enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}). Compare binding affinities with known inhibitors (e.g., remdesivir) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitrile with amide) and test in plaque reduction assays. For example, pyridine derivatives with electron-withdrawing groups show enhanced activity against TMV .
  • Resistance Studies : Serial passage of viruses in the presence of the compound to identify mutations (e.g., sequencing RNA-dependent RNA polymerase) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis : Incubate in buffers (pH 2–12) at 25–60°C; monitor via HPLC. Nitriles are stable in acidic conditions but hydrolyze to amides/carboxylic acids in alkaline media .
    • Photolysis : Expose to UV light (254 nm); analyze by GC-MS for breakdown products (e.g., formaldehyde) .
  • Storage Recommendations : Store in amber vials at 4°C under inert atmosphere (N2_2) to prevent oxidation .

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMDVGJZONSKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625599
Record name 5-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135124-71-9
Record name 5-(Hydroxymethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135124-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4.2 g (22.34 mmol) of (5-bromopyridin-3-yl)methanol and 5 g (55.84 mmol) of copper cyanide in 22 mL of pyridine is heated for 20 hours in a sealed tube at 160° C. After cooling to room temperature, the medium is taken up in 10 mL of concentrated aqueous ammonia and 30 mL of saturated NH4Cl solution and then stirred for 2 hours. The medium is then extracted with 200 mL of a DCM/iPrOH mixture (85/15), dried over Na2SO4 and then concentrated under reduced pressure and purified by chromatography on a column of silica gel, eluting with a 98/2 DCM/MeOH mixture. 2.13 g of 5-(hydroxymethyl)pyridine-3-carbonitrile are obtained in the form of a white solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
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22 mL
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Quantity
30 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

A stirred mixture of 5-hydroxymethyl-3-bromopyridine (8.50 g, 45.2 mmol) and copper (I) cyanide (10.1 g, 11.3 mmol) in pyridine (50 mL) was heated in a sealed pressure reaction vessel at 165° C. for 20 hours. After cooling to 23° C., the mixture was diluted with concentrated ammonium hydroxide (15 mL) and saturated aqueous ammonium chloride (60 mL), after stirring for 2 hours, the mixture was treated with chloroform (50 mL) and allowed to set for 72 hours. The aqueous layer was then extracted with chloroform. The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 2 inch column, 4:1 EtOAc:hexane as eluant) followed by crystallization from diethyl ether to afford 5-hydroxymethyl-3-pyridinecarbonitrile (5.42 g, 40.4 mmol, 89% yield): Rf 0.49 (EtOAc); 1H NMR (CDCl3, 200 MHz)δ8.80 (m, 2H), 8.03 (s, 1H), 4.83 (s, 2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
10.1 g
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reactant
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50 mL
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solvent
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50 mL
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reactant
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15 mL
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solvent
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60 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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